molecular formula C12H16O2 B3174089 3-(2,4-Dimethoxyphenyl)-2-methyl-1-propene CAS No. 951891-11-5

3-(2,4-Dimethoxyphenyl)-2-methyl-1-propene

Cat. No. B3174089
CAS RN: 951891-11-5
M. Wt: 192.25 g/mol
InChI Key: YCQDXMREHCOLOK-UHFFFAOYSA-N
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Description

The compound “3-(2,4-Dimethoxyphenyl)-2-methyl-1-propene” is a synthetic reagent . It’s closely related to compounds like “(2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone” and “3,4-Dimethoxyphenethylamine” which are analogues of major human neurotransmitters .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a methodology has been developed for the synthesis of “methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate” from “2,4-dimethoxybenzoic acid” through decarboxylative iodination and Pd(II)-catalyzed Heck reaction . Another study reported the catalytic protodeboronation of pinacol boronic esters, which could be relevant to the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single crystal X-ray diffraction . For instance, the molecular and crystal structures of the compound “1,3-bis(2,4-dimethoxyphenyl)imidazolidine-2-thione” were determined using this technique .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially be used in the synthesis of “3-(2,4-Dimethoxyphenyl)-2-methyl-1-propene”.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “3-(2 4-DIMETHOXYPHENYL)PROPIONIC ACID” has been described as a synthetic reagent used in the preparation of acylaminopyridinylimidazoles .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, “(3,4-Dimethoxyphenyl)acetonitrile”, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and application of this compound could involve further exploration of its synthesis, structural analysis, and potential applications in the treatment of metabolic disorders . Further studies could also explore its potential uses in other areas of chemistry and medicine.

properties

IUPAC Name

2,4-dimethoxy-1-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)7-10-5-6-11(13-3)8-12(10)14-4/h5-6,8H,1,7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQDXMREHCOLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244937
Record name 2,4-Dimethoxy-1-(2-methyl-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethoxyphenyl)-2-methyl-1-propene

CAS RN

951891-11-5
Record name 2,4-Dimethoxy-1-(2-methyl-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxy-1-(2-methyl-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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